molecular formula C8H13NO2 B2639868 8-Hydroxy-6-azaspiro[3.5]nonan-5-one CAS No. 2169487-42-5

8-Hydroxy-6-azaspiro[3.5]nonan-5-one

Cat. No. B2639868
CAS RN: 2169487-42-5
M. Wt: 155.197
InChI Key: XRGDSACXNTWKMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, “8-hydroxy-2,6-diazaspiro [3.5]nonan-5-one dihydrochloride”, is 1S/C7H12N2O2.2ClH/c10-5-1-7 (3-8-4-7)6 (11)9-2-5;;/h5,8,10H,1-4H2, (H,9,11);2*1H . This might give some insight into the structure of “8-Hydroxy-6-azaspiro[3.5]nonan-5-one”.


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “8-hydroxy-2,6-diazaspiro [3.5]nonan-5-one dihydrochloride”, is 229.11 . The molecular formula of “8-Hydroxy-5-azaspiro[3.5]nonan-6-one” is C8H13NO2 .

Scientific Research Applications

  • Pharmacokinetics and Tolerance Studies:

    • The pharmacokinetics and tolerance of fluoroquinolones, compounds structurally related to 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, have been extensively studied. For instance, DU-6859a, a fluoroquinolone, demonstrated favorable pharmacokinetic properties and was well-tolerated in healthy male volunteers, suggesting its potential in therapeutic applications (Nakashima et al., 1995).
  • Serotonergic Involvement in Psychiatric Disorders:

    • Compounds related to 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, such as gepirone (a 5-HT1A partial agonist azapirone), have been explored for their potential in treating psychiatric disorders like atypical depression and panic disorder. The selective action on the serotonergic system suggests a role in developing therapeutic agents for these conditions (McGrath et al., 1994; Pecknold et al., 1993).
  • Investigation in Antiviral Therapies:

    • Studies have examined the role of compounds structurally similar to 8-Hydroxy-6-azaspiro[3.5]nonan-5-one in antiviral therapies, particularly in the context of COVID-19. Hydroxychloroquine, a compound with a related structure, has been evaluated for its efficacy in reducing viral load and in combination therapies (Gautret et al., 2020; Cavalcanti et al., 2020; Omrani et al., 2020).
  • Exploration in Dermatological Treatments:

    • The effects of alpha hydroxy acids, which are structurally related to 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, on skin barrier function and skin irritation have been investigated. These studies suggest that such compounds can modulate stratum corneum barrier function and may be useful in preventing skin irritation (Berardesca et al., 1997).
  • Potential in Treating Parasitic Diseases:

    • Research has evaluated the efficacy of 8-aminoquinolines, which share structural features with 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, in treating visceral leishmaniasis, indicating potential in treating parasitic diseases (Sherwood et al., 1994).

Mechanism of Action

Target of Action

8-Hydroxy-6-azaspiro[3.5]nonan-5-one primarily targets specific receptors or enzymes within the body, depending on its intended application. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. These targets play crucial roles in regulating physiological processes, and the interaction with 8-Hydroxy-6-azaspiro[3.5]nonan-5-one can modulate their activity to achieve desired therapeutic effects .

Mode of Action

The mode of action of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one involves binding to its primary targets, such as receptors or enzymes. This binding can either activate or inhibit the target’s function. For example, if 8-Hydroxy-6-azaspiro[3.5]nonan-5-one binds to a receptor, it may mimic the action of a natural ligand, leading to receptor activation and subsequent signal transduction. Alternatively, it may block the receptor, preventing the natural ligand from binding and thus inhibiting the receptor’s activity .

Biochemical Pathways

8-Hydroxy-6-azaspiro[3.5]nonan-5-one affects various biochemical pathways depending on its target. For instance, if it targets a metabolic enzyme, it can alter the metabolic pathway by either enhancing or inhibiting the enzyme’s activity. This can lead to changes in the levels of metabolites and downstream effects on cellular functions. The specific pathways affected by 8-Hydroxy-6-azaspiro[3.5]nonan-5-one depend on its target and the biological context in which it is used .

Pharmacokinetics

The pharmacokinetics of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability and therapeutic efficacy. After administration, 8-Hydroxy-6-azaspiro[3.5]nonan-5-one is absorbed into the bloodstream and distributed to various tissues. It undergoes metabolism, primarily in the liver, where it may be converted into active or inactive metabolites. Finally, it is excreted from the body through urine or feces. The ADME properties of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one determine its concentration in the bloodstream and tissues, influencing its therapeutic effects .

Result of Action

The molecular and cellular effects of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one’s action depend on its target and mode of action. For example, if it activates a receptor, it can lead to changes in gene expression, protein synthesis, and cellular signaling pathways. These changes can result in therapeutic effects, such as pain relief, anti-inflammatory effects, or modulation of neurotransmitter levels. The specific effects of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one depend on its target and the biological context in which it is used .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to targets. Temperature variations can impact the stability and degradation rate of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one. Additionally, the presence of other molecules, such as inhibitors or activators, can modulate its activity. Understanding these environmental factors is crucial for optimizing the use of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one in various applications .

: Source

Safety and Hazards

The safety and hazards of “8-Hydroxy-6-azaspiro[3.5]nonan-5-one” are not available in the sources I found .

properties

IUPAC Name

8-hydroxy-6-azaspiro[3.5]nonan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-4-8(2-1-3-8)7(11)9-5-6/h6,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGDSACXNTWKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-6-azaspiro[3.5]nonan-5-one

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